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Introduction

Carbomyecin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium
Streptomyces halstedii.[1] As a member of the 16-membered macrolide family, it exhibits
activity primarily against Gram-positive bacteria.[1] The initial structural elucidation was
proposed by R.B. Woodward in 1957, with subsequent revisions in 1965 to define the precise
stereochemistry.[2] This guide provides a comprehensive overview of the chemical structure,
stereochemistry, physicochemical properties, and mechanism of action of Carbomycin,
intended for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Stereochemistry

Carbomycin possesses a complex molecular architecture, characterized by a 16-membered
lactone ring, an a,B-unsaturated ketone, and an epoxide. Attached to the aglycone are two
deoxysugars: D-mycaminose and L-mycarose. The isovaleryl ester at the 4"-position of the
mycarose sugar is a distinctive feature of Carbomycin A.

The absolute configuration of Carbomycin has been determined through extensive chemical
degradation and spectroscopic studies. The IUPAC name for Carbomycin A is
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-
methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-
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ylloxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-ylJoxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-
methylbutanoate.[2]
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Figure 1: Structural components of Carbomycin A.

Physicochemical Properties

A summary of the key physicochemical properties of Carbomycin A is presented in the table
below for easy reference and comparison.

Property Value Reference
Molecular Formula C42He67NO16 [2]
Molecular Weight 841.98 g/mol

Melting Point 214 °C

pKb 7.2

Specific Optical Rotation [a]D%>  -58.6° (in chloroform)

Solubility (mg/mL at ~28°C)

Water 0.295
Methanol >20
Ethanol >20
UV max (in absolute ethanol) 238 nm, 327 nm

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of Carbomycin. While

a complete, publicly available set of assigned *H and 3C NMR data is not readily available, this
section outlines the general expectations for such data based on the known structure and data
from related macrolides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum of Carbomycin is expected to be complex, with
numerous overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the
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macrolide ring and sugar moieties. Key signals would include the olefinic protons of the a,3-
unsaturated system, the anomeric protons of the two sugars, and the N,N-dimethyl group of
the mycaminose sugar.

e 13C NMR: The carbon NMR spectrum would show signals for all 42 carbon atoms. Diagnostic
peaks would include those for the two carbonyl groups (lactone and ketone), the olefinic
carbons, the epoxide carbons, and the carbons of the two sugar units.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular
formula. The ESI-MS spectrum in positive ion mode would show a prominent peak for the
protonated molecule [M+H]* at m/z 842.4533. Fragmentation patterns would involve the
cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as
fragmentation of the macrolide ring.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of
Carbomycin, based on standard practices for macrolide antibiotics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of purified Carbomycin is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de). Tetramethylsilane (TMS) is typically used as
an internal standard for chemical shift referencing.

 Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher).

» 1H NMR Acquisition: A standard pulse sequence is used. Typical parameters include a
spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-
3 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral
width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller
gyromagnetic ratio of *3C, a longer acquisition time and a larger number of scans are
required to achieve an adequate signal-to-noise ratio.
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2D NMR Experiments: To aid in the complete assignment of the *H and 3C spectra, various
2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify
proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate
protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond
Correlation) to identify long-range proton-carbon couplings.

. High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of Carbomycin (e.g., 1 pg/mL) is prepared in a
suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of
formic acid to promote protonation.

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass
analyzer (e.g., time-of-flight (TOF) or Orbitrap) is used.

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through
a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion
mode to detect the [M+H]* ion. The instrument is calibrated to ensure high mass accuracy.

Tandem MS (MS/MS): To obtain structural information, the [M+H]* ion is selected and
subjected to collision-induced dissociation (CID) to generate fragment ions. The
fragmentation pattern provides insights into the structure of the molecule.

. X-ray Crystallography

Crystallization: Single crystals of Carbomycin suitable for X-ray diffraction are grown. This is
typically achieved by dissolving the compound in a suitable solvent and allowing the solvent
to slowly evaporate, or by using vapor diffusion technigques with a binary solvent system.

Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic
X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The structure is then solved using direct methods or
Patterson methods. The initial structural model is refined against the experimental data to
obtain the final, high-resolution crystal structure.
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Mechanism of Action: Inhibition of Protein
Synthesis

Carbomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible
bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the
peptidyl transferase center (PTC). Studies have identified the ribosomal protein L27 as a key

component of the Carbomycin binding site.

The primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from
the ribosome during the translocation step. The disaccharide moiety of Carbomycin extends

into the PTC, sterically hindering the growing polypeptide chain and promoting its premature
release. This leads to a depletion of functional ribosomes and ultimately, the cessation of

protein synthesis and bacterial growth.
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Figure 2: Mechanism of Carbomycin-induced inhibition of protein synthesis.

Conclusion

Carbomycin remains a molecule of significant interest due to its complex chemical structure
and its specific mechanism of action against bacterial protein synthesis. This technical guide
provides a foundational understanding of its key chemical and biological properties. Further
research, particularly in obtaining and fully assigning its NMR spectra, would provide even
greater insight for medicinal chemists and drug development professionals seeking to design
novel macrolide antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/product/b1668359?utm_src=pdf-body
https://www.benchchem.com/product/b1668359?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176271/
https://pubchem.ncbi.nlm.nih.gov/compound/Carbomycin
https://www.benchchem.com/product/b1668359#chemical-structure-and-stereochemistry-of-carbomycin
https://www.benchchem.com/product/b1668359#chemical-structure-and-stereochemistry-of-carbomycin
https://www.benchchem.com/product/b1668359#chemical-structure-and-stereochemistry-of-carbomycin
https://www.benchchem.com/product/b1668359#chemical-structure-and-stereochemistry-of-carbomycin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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